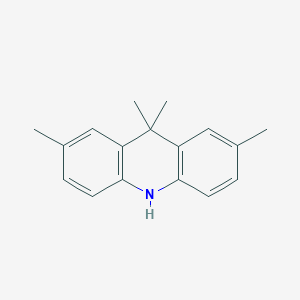
2,7,9,9-Tetramethyl-9,10-dihydroacridine
描述
2,7,9,9-Tetramethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C17H19N and a molecular weight of 237.34 g/mol . It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its electron-donating properties and potential for chemical modifications, making it a valuable component in various scientific applications .
准备方法
2,7,9,9-Tetramethyl-9,10-dihydroacridine can be synthesized through various methods. One common synthetic route involves the one-pot C–H arylation procedure . This method allows for the functionalization of the acridine unit, particularly at the 2/7-positions, which has rarely been explored . The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the compound .
化学反应分析
2,7,9,9-Tetramethyl-9,10-dihydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, oxidation of this compound can lead to the formation of acridine derivatives with different functional groups. Substitution reactions, such as halogenation, can introduce halogen atoms into the acridine ring, resulting in new compounds with unique properties . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,7,9,9-Tetramethyl-9,10-dihydroacridine has a wide range of scientific research applications. In chemistry, it is used as a donor unit for the construction of thermally activated delayed fluorescence (TADF) molecules . These molecules are essential in the development of highly efficient organic light-emitting diodes (OLEDs) for display and lighting applications . In biology and medicine, acridine derivatives are known for their potential as anticancer agents and DNA intercalators, which can inhibit the replication of cancer cells . Additionally, this compound is used in various industrial applications, including the synthesis of dyes and pigments .
作用机制
The mechanism of action of 2,7,9,9-Tetramethyl-9,10-dihydroacridine involves its electron-donating properties, which make it an effective component in TADF molecules . These molecules exhibit delayed fluorescence due to the small energy gap between the singlet and triplet excited states . The compound’s ability to donate electrons facilitates the formation of excited states, leading to efficient light emission. In biological applications, acridine derivatives can intercalate into DNA, disrupting the replication process and inhibiting the growth of cancer cells .
相似化合物的比较
2,7,9,9-Tetramethyl-9,10-dihydroacridine can be compared with other acridine derivatives, such as 9,10-dihydroacridine and 2,7-dimethyl-9(10H)-acridinone . While these compounds share similar structural features, this compound is unique due to its specific functionalization at the 2/7-positions and its enhanced electron-donating properties . This uniqueness makes it particularly valuable in the development of TADF molecules and other advanced materials .
属性
IUPAC Name |
2,7,9,9-tetramethyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-11-5-7-15-13(9-11)17(3,4)14-10-12(2)6-8-16(14)18-15/h5-10,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRZFWOSCKSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535288 | |
| Record name | 2,7,9,9-Tetramethyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92638-85-2 | |
| Record name | 2,7,9,9-Tetramethyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















